molecular formula C15H14FNO4S B2815038 3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid CAS No. 1261899-25-5

3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid

Cat. No. B2815038
CAS RN: 1261899-25-5
M. Wt: 323.34
InChI Key: OKTWAQLVGPXJBF-UHFFFAOYSA-N
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Description

“2-(N,N-Dimethylsulfamoyl)phenylboronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 229.06 . The compound is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The molecular structure of “2-(N,N-Dimethylsulfamoyl)phenylboronic acid” is represented by the formula C8H12BNO4S . The InChI code for this compound is 1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 .


Chemical Reactions Analysis

Borinic acids, such as “2-(N,N-Dimethylsulfamoyl)phenylboronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .


Physical And Chemical Properties Analysis

The boiling point of “2-(N,N-Dimethylsulfamoyl)phenylboronic acid” is predicted to be 428.5±55.0 °C . Its density is predicted to be 1.37±0.1 g/cm3 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Anaerobic Transformation and Mechanism Elucidation

Research has employed isomeric fluorophenols to study the anaerobic transformation of phenol to benzoate, revealing insights into the mechanism of transformation. Specifically, the transformation led to the accumulation of fluorobenzoic acids, indicating that the carboxyl group was introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).

Synthesis and Structural Analysis

Another study focused on the synthesis and structural characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, demonstrating the utility of fluorinated benzoic acid derivatives in creating novel compounds with significant structural and vibrational properties (Saeed, Erben, Shaheen, & Flörke, 2011).

Herbicidal Activity

The synthesis of 3-Chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid showcased its potential herbicidal activity, underscoring the importance of such compounds in agricultural applications (Liu Chang-chun, 2006).

Material Synthesis and Application

Supramolecular Chemistry

Studies on supramolecular liquid crystals incorporating fluorobenzoic acid derivatives have provided insights into mesomorphic thermal stabilities, indicating the role of fluorinated compounds in designing materials with specific thermal properties (Bhagavath et al., 2013).

Safety and Hazards

The compound “2-(N,N-Dimethylsulfamoyl)phenylboronic acid” is labeled with the signal word “Warning” and is identified as harmful if swallowed . The safety information suggests precautionary measures such as avoiding eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

Boronic acids, such as this compound, are known to be involved in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with transition metals and other organic groups in these reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound may participate in two key processes: oxidative addition and transmetalation . In oxidative addition, the compound may interact with formally electrophilic organic groups, leading to the formation of new bonds. In transmetalation, the compound may transfer formally nucleophilic organic groups from boron to a transition metal .

Biochemical Pathways

Suzuki–miyaura cross-coupling reactions are widely used in carbon–carbon bond forming reactions . Therefore, the compound may influence biochemical pathways involving the formation or modification of carbon–carbon bonds.

Pharmacokinetics

The compound is described as a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds or the modification of existing ones.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound may participate are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other functional groups.

properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)12-9-10(15(18)19)7-8-13(12)16/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTWAQLVGPXJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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